molecular formula C14H13NO3S B11059014 N-(5-acetyl-2-methoxyphenyl)thiophene-2-carboxamide

N-(5-acetyl-2-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B11059014
M. Wt: 275.32 g/mol
InChI Key: MRIFQIYYUQHIKN-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-methoxyphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-2-methoxyphenyl)thiophene-2-carboxamide typically involves the condensation of 5-acetyl-2-methoxyaniline with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the products are purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-2-methoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-acetyl-2-methoxyphenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-acetyl-2-methoxyphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and methoxy groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

N-(5-acetyl-2-methoxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C14H13NO3S/c1-9(16)10-5-6-12(18-2)11(8-10)15-14(17)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)

InChI Key

MRIFQIYYUQHIKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CS2

Origin of Product

United States

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